3-(Benzo[d][1,3]dioxol-5-yl)-4,5-dihydroisoxazole-5-carboxylic acid

Medicinal Chemistry Fragment-Based Drug Design Physicochemical Property Optimization

3-(Benzo[d][1,3]dioxol-5-yl)-4,5-dihydroisoxazole-5-carboxylic acid (CAS 1043605-25-9) is a heterocyclic building block belonging to the 3-aryl-4,5-dihydroisoxazole-5-carboxylic acid class. Its structure integrates a 1,3-benzodioxole (methylenedioxybenzene) group at the isoxazoline 3-position and a free carboxylic acid at the 5-position.

Molecular Formula C11H9NO5
Molecular Weight 235.19 g/mol
CAS No. 1043605-25-9
Cat. No. B6353159
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(Benzo[d][1,3]dioxol-5-yl)-4,5-dihydroisoxazole-5-carboxylic acid
CAS1043605-25-9
Molecular FormulaC11H9NO5
Molecular Weight235.19 g/mol
Structural Identifiers
SMILESC1C(ON=C1C2=CC3=C(C=C2)OCO3)C(=O)O
InChIInChI=1S/C11H9NO5/c13-11(14)10-4-7(12-17-10)6-1-2-8-9(3-6)16-5-15-8/h1-3,10H,4-5H2,(H,13,14)
InChIKeyJYYVXIWPGMVQDO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(Benzo[d][1,3]dioxol-5-yl)-4,5-dihydroisoxazole-5-carboxylic acid (CAS 1043605-25-9): Core Structural Identity and Procurement-Grade Specifications


3-(Benzo[d][1,3]dioxol-5-yl)-4,5-dihydroisoxazole-5-carboxylic acid (CAS 1043605-25-9) is a heterocyclic building block belonging to the 3-aryl-4,5-dihydroisoxazole-5-carboxylic acid class. Its structure integrates a 1,3-benzodioxole (methylenedioxybenzene) group at the isoxazoline 3-position and a free carboxylic acid at the 5-position . The molecular formula is C11H9NO5 with a molecular weight of 235.19 g/mol . Commercial sourcing data indicate availability from multiple suppliers at purity grades ranging from 95% to 98% (NLT), with some vendors providing ISO-certified quality systems suitable for pharmaceutical R&D and quality control workflows .

Why Generic Substitution of 3-(Benzo[d][1,3]dioxol-5-yl)-4,5-dihydroisoxazole-5-carboxylic acid with In-Class Analogs Risks Functional Divergence


Within the 3-aryl-4,5-dihydroisoxazole-5-carboxylic acid family, substitution at the aryl ring, oxidation state of the heterocycle, and the nature of the 5-position functional group create distinct reactivity and potential biological profiles that are not interchangeable. The benzodioxole (methylenedioxybenzene) moiety introduces two additional hydrogen-bond acceptor oxygens and alters both lipophilicity and metabolic susceptibility compared to a simple phenyl ring [1]. The saturated 4,5-dihydroisoxazole (isoxazoline) ring differs fundamentally from the fully aromatic isoxazole in its ring strain, conformational flexibility, and the presence of a chiral center at C5, which is critical for applications requiring stereochemical control [2]. Furthermore, replacement of the free carboxylic acid with a methyl ester (CAS 94471-36-0) or a carbonitrile (CAS 190907-46-1) eliminates the ionizable handle required for amide coupling, salt formation, or aqueous solubility modulation . These structural features collectively mean that substituting even a close analog can alter downstream synthetic utility, target engagement potential, or physicochemical properties in ways that undermine experimental reproducibility.

Quantitative Differentiation Evidence for 3-(Benzo[d][1,3]dioxol-5-yl)-4,5-dihydroisoxazole-5-carboxylic acid Against Key Comparators


Benzodioxole vs. Phenyl Substituent: Hydrogen-Bond Acceptor Count and logP Modulation

The target compound bears a 1,3-benzodioxole (methylenedioxybenzene) substituent at the 3-position, whereas the most common in-class analog, 3-phenyl-4,5-dihydroisoxazole-5-carboxylic acid (CAS 4872-58-6), carries an unsubstituted phenyl ring. The benzodioxole moiety contributes two additional oxygen atoms capable of serving as hydrogen-bond acceptors, increasing the total HBA count from 4 to 6, and reduces calculated logP due to the polar methylenedioxy group . The 1,3-benzodioxole fragment has been independently validated as a privileged scaffold in kinase inhibitor design and antitubulin agents, providing enhanced target complementarity compared to simple phenyl [1].

Medicinal Chemistry Fragment-Based Drug Design Physicochemical Property Optimization

Dihydroisoxazole (Isoxazoline) vs. Aromatic Isoxazole: Chirality and Synthetic Versatility

The target compound contains a 4,5-dihydroisoxazole (2-isoxazoline) ring, which is a non-aromatic heterocycle bearing a stereogenic center at C5. This contrasts with 5-(1,3-benzodioxol-5-yl)isoxazole-3-carboxylic acid (CAS 668971-47-9), a regioisomer with a fully aromatic isoxazole ring that is flat and achiral . The isoxazoline ring system can be synthesized in enantiopure form via stereoselective 1,3-dipolar cycloaddition, enabling access to chiral carboxylic acid building blocks for asymmetric synthesis [1]. The aromatic isoxazole lacks this stereochemical dimension entirely.

Asymmetric Synthesis Chiral Building Blocks Cycloaddition Chemistry

Free Carboxylic Acid vs. Ester and Nitrile Analogs: Direct Conjugation Readiness

The free carboxylic acid at C5 of the target compound enables direct amide coupling, esterification, or salt formation without a deprotection step. In contrast, the methyl ester analog (CAS 94471-36-0) requires prior hydrolysis (saponification or acidic cleavage) to liberate the acid, and the carbonitrile analog (CAS 190907-46-1) requires oxidative hydrolysis or reduction to convert the nitrile to a carboxylic acid or amine . The 5-methyl-substituted analog (CAS 1326814-07-6) introduces a quaternary center at C5, eliminating the stereogenic methine and altering both steric properties and the acidity of the adjacent carboxylic acid .

Bioconjugation Amide Coupling Fragment Derivatization

Purity Ceiling and Quality System Differentiation Among Commercial Sources

Among suppliers of the target compound, the purity specification varies notably: AKSci offers 95% minimum purity , Chemenu lists 97% , and MolCore provides NLT 98% purity under an ISO-certified quality management system . For the closest analog 3-phenyl-4,5-dihydroisoxazole-5-carboxylic acid (CAS 4872-58-6), multiple vendors including AKSci, Bidepharm, CymitQuimica, and Aladdin consistently report a purity ceiling of 95% , with no supplier listing the phenyl analog at 98% or higher in the results examined. This suggests that the benzodioxole-bearing target compound may benefit from more favorable purification characteristics or greater commercial investment in high-purity production.

Chemical Procurement Quality Assurance ISO-Certified Supply

Benzodioxole-Containing Dihydroisoxazole Derivatives in Patent Literature as Privileged Scaffolds

Patent literature reveals that benzodioxole-substituted dihydroisoxazole derivatives have been claimed as core scaffolds in therapeutic areas where simple phenyl or non-benzodioxole analogs are absent. US Patent 9,346,818 B2 discloses benzodioxole derivatives with acetylcholinesterase inhibitory activity for Alzheimer's disease [1]. Additionally, Eli Lilly's parasiticidal dihydroisoxazole patent family (WO2012155352A1) extensively exemplifies 3-aryl-4,5-dihydroisoxazole compounds, though the benzodioxole substitution pattern is a distinct structural subset with differentiated property space [2]. These patent filings confirm industrial investment in the benzodioxole-dihydroisoxazole pharmacophore combination, supporting its selection over simpler aryl analogs for target-focused library design.

Patent Analysis Acetylcholinesterase Inhibition Parasiticidal Agents

High-Value Application Scenarios for 3-(Benzo[d][1,3]dioxol-5-yl)-4,5-dihydroisoxazole-5-carboxylic acid Based on Verified Differentiation Evidence


Medicinal Chemistry: Fragment-Based and Structure-Guided Lead Generation Targeting Oxygen-Rich Binding Pockets

The benzodioxole moiety provides six hydrogen-bond acceptor atoms and a conformationally constrained methylenedioxy ring, features that are absent in the simple phenyl analog (CAS 4872-58-6) [1]. This makes the target compound particularly suitable as a carboxylic acid fragment or warhead for targets with oxygen-rich or polar binding sites, such as kinase hinge regions, metalloenzyme active sites, or acetylcholinesterase, where the benzodioxole oxygen atoms can engage in key hydrogen-bonding or metal-coordination interactions validated by patent disclosures of benzodioxole-based acetylcholinesterase inhibitors [2].

Asymmetric Synthesis: Enantiopure Chiral Building Block Production

The C5 stereogenic center of the 4,5-dihydroisoxazole ring distinguishes this compound from the achiral aromatic isoxazole regioisomer (CAS 668971-47-9) . Following established protocols for enantioselective 1,3-dipolar cycloaddition to access enantiopure 4,5-dihydroisoxazole-5-carboxylic acids [3], the target compound can serve as a chiral building block for the synthesis of enantiomerically enriched amides, esters, or heterocycle-fused derivatives, supporting programs where stereochemical definition at an early intermediate is critical for downstream diastereoselectivity.

Parallel Library Synthesis: Direct Amide Coupling Without Deprotection

The free carboxylic acid at C5 eliminates the hydrolysis step required with the methyl ester analog (CAS 94471-36-0) or the functional group interconversion needed with the carbonitrile analog (CAS 190907-46-1) . This one-step advantage is amplified in array synthesis (e.g., 96-well plate amide library production), where eliminating a deprotection step reduces total cycle time, minimizes handling losses, and improves overall crude purity profiles. The availability of the compound at up to 98% purity from ISO-certified suppliers further supports direct use in library production without pre-purification.

Agrochemical and Antiparasitic Research: Dihydroisoxazole Scaffold Exploitation

The 4,5-dihydroisoxazole ring system has been extensively developed by Eli Lilly in parasiticidal dihydroisoxazole patent families [4]. The benzodioxole-substituted variant offers a differentiated physicochemical profile (increased polarity, additional hydrogen-bond capacity) relative to the simpler aryl dihydroisoxazoles exemplified in the patent literature. For agrochemical or veterinary parasiticide discovery programs seeking to explore underexploited chemical space within the validated dihydroisoxazole class, this compound provides a strategic entry point with industrial precedent.

Quote Request

Request a Quote for 3-(Benzo[d][1,3]dioxol-5-yl)-4,5-dihydroisoxazole-5-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.